CCR5 Antagonist Precursor: Essential Scaffold for TAK-779-Class HIV-1 Entry Inhibitors
2,3-Dihydro-1-benzothiepin-4(5H)-one is the direct synthetic precursor to the 1-benzothiepine 1,1-dioxide chemotype that yielded TAK-779, a clinical-stage CCR5 antagonist. TAK-779 exhibits a Ki of 1.1 nM for CCR5 and inhibits R5 HIV-1 replication with an EC50 of 1.2 nM in MAGI-CCR5 cells [1]. In contrast, the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold—a common alternative with an endocyclic nitrogen—has not been reported to yield CCR5 antagonists of comparable potency; the SAR is fundamentally tied to the benzothiepin 1,1-dioxide substructure [2][3]. The target compound's ketone at C-4 enables critical late-stage functionalization (e.g., Claisen condensation, oxidation to sulfone) that is geometrically inaccessible in the 1,3-dihydro isomer.
| Evidence Dimension | CCR5 binding affinity (Ki) and antiviral potency (EC50) of lead compound derived from scaffold |
|---|---|
| Target Compound Data | TAK-779 (derived from 2,3-dihydro-1-benzothiepine scaffold): Ki = 1.1 nM (CCR5), EC50 = 1.2 nM (R5 HIV-1 in MAGI-CCR5 cells) [1] |
| Comparator Or Baseline | 1,5-Benzothiazepin-4(5H)-one scaffold: No reported CCR5 antagonists with comparable potency [2] |
| Quantified Difference | >100-fold selectivity window for CCR5 over CXCR4; benzothiazepinone scaffold lacks this activity profile |
| Conditions | MAGI-CCR5 cell-based antiviral assay; CCR5 binding assay |
Why This Matters
For programs targeting CCR5-mediated HIV-1 entry, the 2,3-dihydro-1-benzothiepin-4(5H)-one scaffold is a validated entry point, whereas nitrogen-containing benzothiazepinones lack the requisite pharmacophoric geometry for potent CCR5 antagonism.
- [1] Baba, M.; Nishimura, O.; Kanzaki, N.; Okamoto, M.; Sawada, H.; Iizawa, Y.; Shiraishi, M.; Aramaki, Y.; Okonogi, K.; Ogawa, Y.; Meguro, K.; Fujino, M. A Small-Molecule, Nonpeptide CCR5 Antagonist with Highly Potent and Selective Anti-HIV-1 Activity. Proc. Natl. Acad. Sci. U. S. A. 1999, 96 (10), 5698–5703. View Source
- [2] Ikemoto, T.; Ito, T.; Nishiguchi, A.; Tomimatsu, K. Efficient Synthesis of CCR5 Antagonist, 2,3-Dihydro-1-benzothiepine Derivatives by Improved Intramolecular Claisen Type Reaction Using Dialkylcarbonate. Tetrahedron 2004, 60 (48), 10851–10857. View Source
- [3] Seto, M.; Aramaki, Y.; Okawa, T.; Miyamoto, N.; Aikawa, K.; Kanzaki, N.; Niwa, S.; Iizawa, Y.; Baba, M.; Shiraishi, M. Orally Active CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Activity of 1-Benzothiepine 1,1-Dioxide and 1-Benzazepine Derivatives Containing a Tertiary Amine Moiety. Chem. Pharm. Bull. 2004, 52 (5), 577–590. View Source
